
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an acetohydroxamic acid moiety linked to a 2-(4-allyl-2-methoxyphenoxy) group, with N,O-dimethyl substitutions. It is of interest due to its potential biological activities and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide, a related compound, involves refluxing ethyl bromoacetate with eugenol in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) at 80°C for 24 hours . This method can be adapted for the synthesis of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- by introducing appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydroxylamine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxylamine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential therapeutic effects, such as monoamine oxidase inhibition, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- involves its interaction with molecular targets such as enzymes. For example, it may inhibit monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- is unique due to its specific substitutions and the presence of both acetohydroxamic acid and phenoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propriétés
Numéro CAS |
92501-70-7 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
N-methoxy-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C14H19NO4/c1-5-6-11-7-8-12(13(9-11)17-3)19-10-14(16)15(2)18-4/h5,7-9H,1,6,10H2,2-4H3 |
Clé InChI |
YYBAMNUFGFGDFW-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)COC1=C(C=C(C=C1)CC=C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
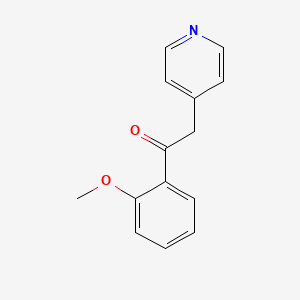
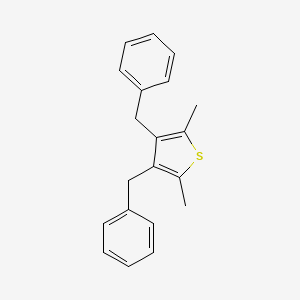
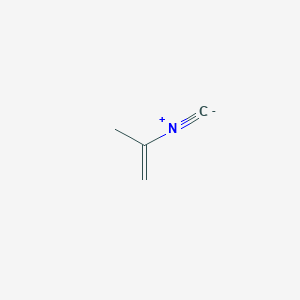
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

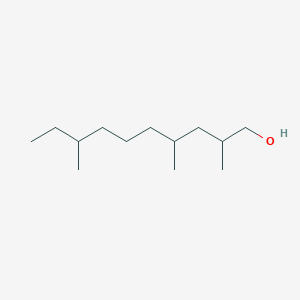
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)

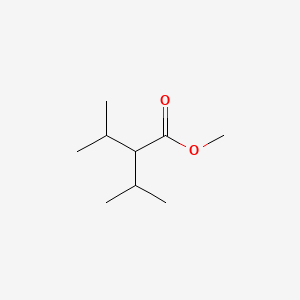
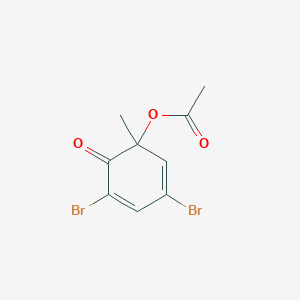

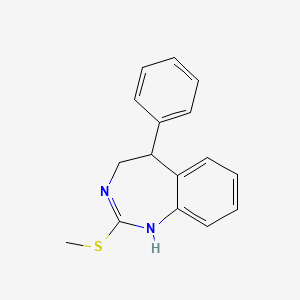
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
